molecular formula C6H5Cl2N B118046 3,4-Dichloroaniline CAS No. 95-76-1

3,4-Dichloroaniline

Cat. No.: B118046
CAS No.: 95-76-1
M. Wt: 162.01 g/mol
InChI Key: SDYWXFYBZPNOFX-UHFFFAOYSA-N
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Description

3,4-Dichloroaniline is an organic compound with the molecular formula C6H5Cl2N. It is one of several isomers of dichloroaniline, characterized by the presence of two chlorine atoms attached to the benzene ring at the 3 and 4 positions, and an amino group at the 1 position. This compound is a white solid, although commercial samples may appear gray due to impurities. It is primarily used as a precursor in the synthesis of dyes, agricultural chemicals, and pharmaceuticals .

Biochemical Analysis

Biochemical Properties

3,4-DCA interacts with various enzymes and proteins. For instance, in the bacterium Acinetobacter soli strain GFJ2, a gene cluster responsible for 3,4-DCA degradation was identified, comprising genes that encode dioxygenase, flavin reductase, and aldehyde dehydrogenase . These enzymes play a crucial role in the conversion of 3,4-DCA to 4,5-dichlorocatechol .

Cellular Effects

3,4-DCA has been found to have significant effects on various types of cells and cellular processes. For example, it has been reported to promote fatty liver in zebrafish larvae by upregulating genes related to lipogenesis and ER stress . It also increases ROS generation and glutathione-S-transferase activity in these larvae in a dose-dependent manner .

Molecular Mechanism

The molecular mechanism of 3,4-DCA involves its interaction with various biomolecules. In the degradation process, 3,4-DCA is converted to an intermediate metabolite, which is then converted to 4,5-dichlorocatechol via a reaction involving the product of the dcdC gene . This suggests that 3,4-DCA exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-DCA change over time. For instance, in a study with zebrafish larvae, a removal percentage of 78.4% was obtained over a 7-day period . This indicates that 3,4-DCA has long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of 3,4-DCA vary with different dosages in animal models. For example, in a study with zebrafish larvae, exposure to 10-μM 3,4-DCA led to significant upregulation of genes related to lipogenesis and ER stress . This suggests that higher doses of 3,4-DCA can lead to more pronounced effects.

Metabolic Pathways

3,4-DCA is involved in several metabolic pathways. In Acinetobacter soli strain GFJ2, 3,4-DCA is degraded through a specific metabolic pathway involving the enzymes encoded by the dcdA, dcdB, and dcdC genes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dichloroaniline is typically synthesized through the catalytic hydrogenation of 3,4-dichloronitrobenzene. This process involves the use of noble metal catalysts such as palladium or platinum under high pressure to reduce the nitro group to an amino group .

Industrial Production Methods: In industrial settings, this compound is produced by refining and hydrogenating o-dichlorobenzene nitride. This method is favored for its high efficiency and simplicity. The reactors used in this process are often made from special steel alloys to prevent corrosion and dehalogenation .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as sodium hydroxide or other strong bases are used for nucleophilic substitution reactions.

Major Products:

Comparison with Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison: 3,4-Dichloroaniline is unique among its isomers due to its specific substitution pattern, which influences its reactivity and applications. For instance, 2,4-dichloroaniline is more commonly used in the synthesis of certain herbicides, while this compound is preferred for the production of dyes and pharmaceuticals .

Properties

IUPAC Name

3,4-dichloroaniline
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InChI

InChI=1S/C6H5Cl2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2
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InChI Key

SDYWXFYBZPNOFX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1N)Cl)Cl
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Molecular Formula

Cl2C6H3(NH2), C6H5Cl2N
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DSSTOX Substance ID

DTXSID7021815
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Molecular Weight

162.01 g/mol
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Physical Description

3,4-dichloroaniline appears as light tan to dark gray crystals or brown solid. Melting point 71-72 °C., Light-brown solid; [ICSC] Darkens on exposure to light and air; [CHEMINFO] Light brown crystalline solid; [MSDSonline], LIGHT-BROWN CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

522 °F at 760 mmHg (NTP, 1992), 272 °C
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Flash Point

331 °F (NTP, 1992), 166 °C, 331 °F (166 °C) OPEN CUP, 166 °C o.c.
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Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992), Very sol in alcohol, ether; slightly sol in benzene., Sol in most org solvents, Water solubility of 92 mg/l at 20 °C, Solubility in water: none
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Density

1.33 at 185 °F (NTP, 1992) - Denser than water; will sink, 1.33, 1.57 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Density

5.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.6
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Vapor Pressure

1 mmHg at 178 °F (NTP, 1992), 0.00632 [mmHg], 6.32X10-3 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 1.3
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Impurities

/The Velsicol Chemical Corporation/ reported that both 3,3',4,4'-tetrachloroazobenzene and 3,3',4,4'-tetrachloroazoxybenzene are impurities in 3,4-dichloroaniline, and pesticide products that are formulated from 3,4-dichloroaniline (diuron, liuron, and propanil).
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Color/Form

NEEDLES FROM PETROLEUM ETHER, LIGHT BROWN CRYSTALS /DICHLOROANILINES/

CAS No.

95-76-1
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Melting Point

162 °F (NTP, 1992), 71-72 °C, 72 °C
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Synthesis routes and methods I

Procedure details

A titanium autoclave equipped with a jacket for heating, coils for circulating temperature controlled water and an efficient agitator was charged with 300 parts of 3,4-dichloronitrobenzene, 0.30 part of phosphorous acid and 0.006 part of platinum (the actual charge consisting of an aqueous paste of platinum deposited on a carbon support, the quantity of platinum on the support being 5.0 weight % on a dry basis). Air in the autoclave and lines was displaced by pressuring with nitrogen and releasing the pressure through a vent system. The nitrogen was then displaced by pressurizing with hydrogen to 300 p.s.i.g. and releasing the pressure as before. The temperature of the mixture was then raised to 90° C., the agitator was started and the hydrogen pressure was increased to about 500 p.s.i.g. Absorption of hydrogen was rapid with evolution of heat; the temperature of the reaction mass was held at 115° ± 5° C. by circulating low pressure steam through the coils. The autoclave was repressured with hydrogen to 500 p.s.i.g. after each 100 lb. drop in pressure. When no further hydrogen absorption occurred, the mass was held at the operating temperature and 500 p.s.i.g. hydrogen pressure for 15-30 minutes. The total hydrogenation time was 1.25-1.50 hours. The hot reduction mass was cooled to below 100° C., removed from the autoclave, treated with ammonium hydroxide (to a pH above 7.0) and then filtered. The filtrate was allowed to settle at 70°-85° C. and the layers were separated. Analysis of the organic layer by gas chromatography showed the presence of 0.04 mole % of dechlorination products. If desired, the dichloroaniline product can be distilled in the presence of 2 weight % soda ash and 0.25 weight % tetraethylenepentamine, for example, as described in U.S. Pat. No. 2,911,340, to give 3,4-dichloroaniline of greater than 98% purity in greater than 90% yield.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

48.0 g of 1,2-dichloro-4-nitrobenzene, 2 g of Raney nickel (60%, aqueous), 1.5 g of formamidine acetate and 120 ml of methanol are introduced in an autoclave equipped with gas introduction stirrer. The air in the autoclave is then displaced by nitrogen and then by hydrogen. The hydrogenation is carried out at a pressure of 12 bar and a temperature of 80° C. The hydrogenation time is 1 hour. 1,2-Dichloro-4-aminobenzene, 99.7% pure (analysed by gas chromatography), is obtained in quantitative yield.
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48 g
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120 mL
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Synthesis routes and methods IV

Procedure details

22.1 g of 3,4-dichloro-nitrobenzene and 70 g of toluene are placed in an agitator autoclave, and the catalyst suspension is flushed in with 4 g of water. Hydrogenation subsequently takes place at a temperature of 100° C. and at a hydrogen pressure of 5 bar. When the hydrogen uptake is complete, the autoclave is cooled and rendered inert with nitrogen. The catalyst is filtered off and washed with toluene. After working up by distillation, 18.0 g of 3,4-dichloroaniline (yield 96.8% of theory) are obtained.
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96.8%

Synthesis routes and methods V

Procedure details

100 g of 3,4-dichloronitrobenzene, 1 g of triethylenetetramine and 0.02g of 5% platinum on carbon were introduced into a SUS-32 eletromagnetic agitation type autoclave having an inner volume of 500 ml. After air in the autoclave was replaced by hydrogen, a hydrogen gas was further charged therein under a pressure of 20 kg/cm2G. The mixture was heated up to 100° C with agitation. Then, a hydrogen gas was further introduced into the autoclave until the pressure reached 50 kg/cm2G, and the mixture was reacted at 100° C. During the reaction, whenever the reaction pressure drops down to 30 kg/cm2G, fresh hydrogen gas was charged into the autoclave until the pressure of 50 kg/cm2 was restored. The hydrogen charging was repeated until absorption of hydrogen was no longer recognized. The reaction took about 150 minutes. After the absorption of hydrogen became unrecognizable, the reaction system was kept warm for 1 hour with agitation, at a temperature slightly higher than the reaction temperature, so as to complete the reaction. Then, the autoclave was cooled and the reaction product was discharged therefrom. To the reaction product was added the same amount of methanol to give a uniform solution. Thereafter, the catalyst was filtered out and the resultant product was analyzed by gaschromatography. The analysis revealed that the reaction product contained therein a trace (less than 0.01% by weight) of aniline which was produced by a dehalogenation reaction, 0.4% by weight of monochloroaniline and 98.5% by weight of 3,4 -dichloroaniline. The pH value of the resultant reaction liquid was within a range of 7 to 8 and no corrosion occurred to the reactor.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,4-Dichloroaniline
Reactant of Route 2
3,4-Dichloroaniline
Reactant of Route 3
3,4-Dichloroaniline
Reactant of Route 4
3,4-Dichloroaniline
Reactant of Route 5
3,4-Dichloroaniline
Reactant of Route 6
3,4-Dichloroaniline

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